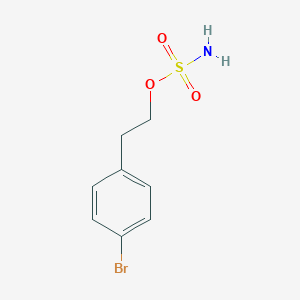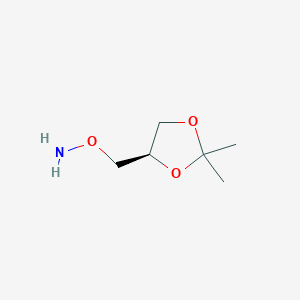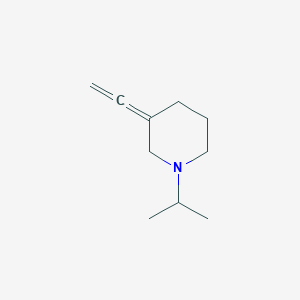
Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) is a chemical compound with the molecular formula C10H17N. It belongs to the class of organic compounds known as piperidines. Piperidine is widely used in various fields such as medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) has also been shown to have an effect on the central nervous system, specifically on the dopamine and serotonin systems.
Biochemical and Physiological Effects:
Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi. Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) has also been shown to have an effect on the central nervous system, specifically on the dopamine and serotonin systems.
Advantages and Limitations for Lab Experiments
One of the advantages of using piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) in lab experiments is its wide range of potential applications. It has been shown to have antimicrobial, antifungal, and antiviral properties, as well as potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of using piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) in lab experiments is its toxic and flammable nature, which requires careful handling.
Future Directions
There are several future directions for the study of piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI). One area of research is the development of new drug candidates for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the identification of new applications for piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) in fields such as agriculture and industry. Additionally, further studies are needed to fully understand the mechanism of action of piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) and its potential side effects.
Synthesis Methods
The synthesis of piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) can be achieved through a variety of methods. One of the most common methods is the reaction between 3-penten-2-one and 1,5-diaminopentane in the presence of a catalyst. Another method involves the reaction between 3-penten-2-one and piperidine in the presence of a reducing agent. The synthesis of piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) requires careful handling due to its toxic and flammable nature.
Scientific Research Applications
Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) has been extensively studied for its potential applications in various scientific research fields. It has been found to have antimicrobial, antifungal, and antiviral properties. Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) has also been shown to have potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
113558-36-4 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
InChI |
InChI=1S/C10H17N/c1-4-10-6-5-7-11(8-10)9(2)3/h9H,1,5-8H2,2-3H3 |
InChI Key |
GGSYGXREKKERLL-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCC(=C=C)C1 |
Canonical SMILES |
CC(C)N1CCCC(=C=C)C1 |
synonyms |
Piperidine, 3-ethenylidene-1-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)
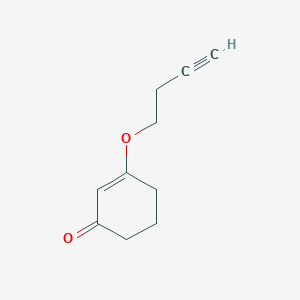
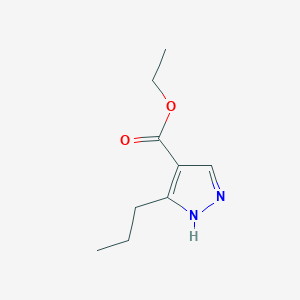

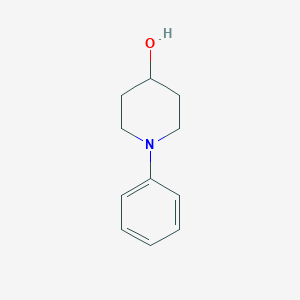
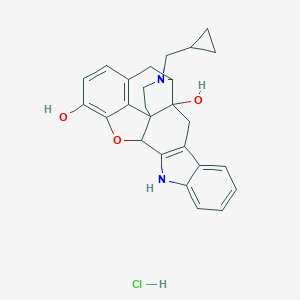
![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)
